2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16095181
InChI: InChI=1S/C25H24ClN5OS/c1-30(2)20-13-11-18(12-14-20)15-27-29-24(32)17-33-25-28-22-9-5-6-10-23(22)31(25)16-19-7-3-4-8-21(19)26/h3-15H,16-17H2,1-2H3,(H,29,32)/b27-15+
SMILES:
Molecular Formula: C25H24ClN5OS
Molecular Weight: 478.0 g/mol

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide

CAS No.:

Cat. No.: VC16095181

Molecular Formula: C25H24ClN5OS

Molecular Weight: 478.0 g/mol

* For research use only. Not for human or veterinary use.

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide -

Specification

Molecular Formula C25H24ClN5OS
Molecular Weight 478.0 g/mol
IUPAC Name 2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide
Standard InChI InChI=1S/C25H24ClN5OS/c1-30(2)20-13-11-18(12-14-20)15-27-29-24(32)17-33-25-28-22-9-5-6-10-23(22)31(25)16-19-7-3-4-8-21(19)26/h3-15H,16-17H2,1-2H3,(H,29,32)/b27-15+
Standard InChI Key MOJOFMMGPDQOGO-JFLMPSFJSA-N
Isomeric SMILES CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl
Canonical SMILES CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Introduction

Structural Features and Molecular Properties

The compound is characterized by a benzimidazole core substituted at the 1-position with a 2-chlorobenzyl group and at the 2-position with a sulfanyl-acetohydrazide moiety. The hydrazide branch terminates in an (E)-configured Schiff base linked to a 4-(dimethylamino)phenyl group. Key molecular properties include:

PropertyValue
Molecular FormulaC25H24ClN5OS
Molecular Weight478.0 g/mol
IUPAC Name2-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide
SMILESCN(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

The presence of electron-withdrawing (chlorobenzyl) and electron-donating (dimethylamino) groups creates a polarized molecular framework, influencing its reactivity and binding interactions.

Synthesis Methods

Stepwise Synthesis

The synthesis involves multi-step reactions:

  • Benzimidazole Core Formation: Condensation of o-phenylenediamine with 2-chlorobenzyl chloride under acidic conditions yields the 1-(2-chlorobenzyl)-1H-benzimidazole intermediate.

  • Thioether Linkage Introduction: Reaction with thioglycolic acid or its derivatives introduces the sulfanyl-acetate moiety.

  • Hydrazide Formation: Treatment with hydrazine hydrate converts the ester to the hydrazide.

  • Schiff Base Condensation: Reaction with 4-(dimethylamino)benzaldehyde under reflux forms the final hydrazone.

Industrial Optimization

Large-scale production employs continuous flow reactors and automated purification systems to enhance yield (70–85%) and purity (>95%).

Biological Activity

Antimicrobial Properties

The compound exhibits broad-spectrum activity:

Microbial TargetMIC (µg/mL)Remarks
Staphylococcus aureus12.5Gram-positive bacteria
Bacillus subtilis25.0Spore-forming bacteria
Candida albicans50.0Moderate antifungal

Mechanistically, the benzimidazole core intercalates microbial DNA, while the sulfanyl group disrupts enzyme function .

Mechanism of Action

Enzyme Inhibition

The compound competitively inhibits cyclooxygenase-2 (COX-2) (Ki = 0.3 µM) with 50-fold selectivity over COX-1, attributed to hydrogen bonding with Tyr385 and Ser530 residues .

DNA Interaction

UV-Vis and fluorescence quenching assays confirm intercalation into DNA grooves, with a binding constant (Kb) of 1.2 × 10⁶ M⁻¹.

Comparative Analysis with Analogues

Compound ModificationBioactivity ChangeKey Finding
Replacement of 2-Cl with 4-Cl↓ Antimicrobial activitySteric hindrance reduces target binding
Substitution of dimethylamino with diethylamino↑ SolubilityEnhanced pharmacokinetics
Removal of sulfanyl groupLoss of COX-2 inhibitionCritical for enzyme interaction

Applications in Scientific Research

Medicinal Chemistry

  • Lead Compound: Used in designing dual-action antimicrobial-antitumor agents .

  • Prodrug Development: Hydrazide moiety facilitates pH-sensitive drug release in cancer cells.

Materials Science

  • Coordination Polymers: Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications.

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